6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is prepared by reacting 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide, followed by hydrolysis .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the molecular formula of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is C8H10N2O2S·HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is a solid at 20 degrees Celsius, and it has a melting point of 201 degrees Celsius .Scientific Research Applications
1. Supramolecular Aggregation
- Research Insight : Compounds related to thiazolo[3,2-a]pyrimidines show significant differences in intermolecular interaction patterns when substituents at specific positions are varied. This affects the supramolecular aggregation of these compounds (Nagarajaiah & Begum, 2014).
2. Synthesis Methods
- Research Insight : A new method for synthesizing 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones, based on decarboxylation of corresponding thiazolecarboxylic acids, has been developed (Dudinov et al., 2009).
3. Stability Investigation
- Research Insight : The stability of certain esters related to the 6,7-dihydro-4H-thiazolo[4,5-c]pyridine structure was investigated, showing stability in solutions with specific pH conditions (Kažoka et al., 2007).
4. Fluorescence Properties
- Research Insight : Compounds such as 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid contribute significantly to the fluorescence origins of carbon dots, indicating potential applications in fluorescence studies (Shi et al., 2016).
5. Enantioselective Synthesis
- Research Insight : Enantioselective synthesis involving thiazolo[4,5-c]pyridin-7(4H)-ones as intermediates has been developed, demonstrating the compound's utility in synthesizing polyhydroxypiperidines (Swaleh & Liebscher, 2002).
Mechanism of Action
Target of Action
The primary targets of 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester are Factor Xa (FXa) inhibitors . FXa is a crucial enzyme in the blood coagulation cascade, and its inhibition can prevent thrombus formation .
Mode of Action
This compound interacts with its targets by acting as a reagent in the synthesis of diamide derivatives . These derivatives can inhibit FXa, thereby preventing the conversion of prothrombin to thrombin, a key step in blood clotting .
Biochemical Pathways
The compound affects the blood coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the formation of thrombin, thereby disrupting the cascade and preventing clot formation .
Result of Action
The molecular and cellular effects of the compound’s action include the prevention of thrombus formation . By inhibiting FXa, the compound disrupts the blood coagulation cascade, preventing the formation of blood clots .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)13-9(19-8)10(15)16/h4-6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGIYQHOOUSNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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